molecular formula C5H3BrN4 B6250950 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine CAS No. 1301714-06-6

6-bromo-[1,2,4]triazolo[1,5-b]pyridazine

Cat. No.: B6250950
CAS No.: 1301714-06-6
M. Wt: 199
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Description

6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, with a bromine atom at the 6th position. The presence of nitrogen atoms in the ring structure contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridazine with bromine-containing reagents. For instance, a bimetallic copper and zinc-catalyzed oxidative cycloaddition of 3-aminopyridazines and nitriles can be employed to form the triazolo[1,5-b]pyridazine nucleus . This reaction involves C–N and N–N bond formation processes, often facilitated by catalysts such as Cu(I) and Zn(II).

Industrial Production Methods

Industrial production of this compound may involve scalable microwave-mediated synthesis techniques. These methods are catalyst-free and eco-friendly, utilizing enaminonitriles and benzohydrazides under microwave irradiation to achieve high yields in a short reaction time . This approach is advantageous for large-scale production due to its efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and potentially forming different derivatives.

    Cycloaddition Reactions: The triazole and pyridazine rings can engage in cycloaddition reactions, forming more complex fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while cycloaddition reactions can produce complex heterocyclic compounds with potential biological activities.

Scientific Research Applications

6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and protein interactions.

    Medicine: It has shown potential as an anticancer agent, particularly as a dual inhibitor of c-Met and Pim-1 kinases. This makes it a promising candidate for the development of new cancer therapies.

    Industry: Its unique chemical properties are exploited in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine involves its interaction with specific molecular targets. For instance, as a dual inhibitor of c-Met and Pim-1 kinases, it binds to the ATP-binding sites of these enzymes, inhibiting their activity and thereby exerting antiproliferative effects on cancer cells . This inhibition can lead to cell cycle arrest and apoptosis in tumor cells, making it a valuable compound in cancer research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine is unique due to its specific bromine substitution at the 6th position, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing targeted therapies and studying enzyme inhibition mechanisms.

Properties

CAS No.

1301714-06-6

Molecular Formula

C5H3BrN4

Molecular Weight

199

Purity

95

Origin of Product

United States

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